

# Physical and chemical properties of Isoquinoline-6-carboxylic acid

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## Compound of Interest

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Isoquinoline-6-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isoquinoline-6-carboxylic acid** (CAS No: 106778-43-2) is a heterocyclic carboxylic acid that serves as a critical structural motif and a versatile building block in medicinal chemistry and materials science.<sup>[1]</sup> Its scaffold, combining the aromatic isoquinoline core with a reactive carboxylic acid group, makes it a valuable precursor in the synthesis of complex molecular architectures, particularly for pharmacologically active agents.<sup>[1]</sup> The isoquinoline nucleus is a "privileged scaffold," appearing in numerous natural products and synthetic drugs, while the carboxylic acid moiety at the 6-position provides a convenient handle for derivatization through reactions like amidation and esterification.<sup>[1]</sup>

This guide provides a comprehensive overview of the core physical and chemical properties of **Isoquinoline-6-carboxylic acid**, details common experimental protocols for its characterization and derivatization, and visualizes key workflows and its role in biochemical pathways.

## Physical and Spectroscopic Properties

The physical and spectroscopic properties of **Isoquinoline-6-carboxylic acid** are fundamental to its application in research and development. These characteristics are summarized below.

## Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature and is sparingly soluble in water but shows better solubility in polar organic solvents like DMSO.[2]

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	173.17 g/mol	[2][3][4]
Appearance	Solid, white to off-white powder	[2]
Melting Point	253 - 257 °C	[2]
Solubility	Slightly soluble in water; Soluble in DMSO	[2]
pKa (Carboxylic Acid)	~4.1 - 5.5 (Estimated)	[1][2]
pKa (Protonated Nitrogen)	~5.14 (Parent Isoquinoline)	[5]

## Spectroscopic Data (Expected)

While specific experimental spectra for **Isoquinoline-6-carboxylic acid** are not widely published, its expected spectral characteristics can be inferred from its structure. Characterization typically relies on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Technique	Feature	Expected Characteristics	Reference(s)
<sup>1</sup> H NMR	Aromatic Protons	Signals expected in the 7.0-9.0 ppm range.	[6]
Carboxylic Acid Proton	A broad singlet, typically downfield (>10 ppm).	[7]	
<sup>13</sup> C NMR	Aromatic Carbons	Multiple signals in the aromatic region (~120-150 ppm).	[8]
Carbonyl Carbon	Signal expected in the 165-185 ppm range.	[7]	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	Very broad band from 2500-3300 cm <sup>-1</sup> .	[9]
C=O Stretch (Carbonyl)	Strong, sharp band from 1690-1760 cm <sup>-1</sup> .	[9]	
Aromatic C=C/C=N Stretches	Medium-strong bands in the 1450-1600 cm <sup>-1</sup> region.	[1]	
C-O Stretch	Band observed between 1210-1320 cm <sup>-1</sup> .	[9]	
Mass Spectrometry	Molecular Ion [M] <sup>+</sup>	Expected at m/z ≈ 173.0477 (Monoisotopic Mass).	[3]

## Chemical Properties and Reactivity

**Isoquinoline-6-carboxylic acid** is a valuable synthon due to the reactivity of both the carboxylic acid group and the isoquinoline ring system.

- **Amidation & Esterification:** The carboxylic acid group is readily converted to amides and esters, which is a cornerstone of its use in generating compound libraries for drug discovery. [1] This allows for the systematic modification of polarity, lipophilicity, and hydrogen bonding potential to optimize interactions with biological targets.[1]
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol (isoquinoline-6-yl)methanol or aldehyde (isoquinoline-6-carbaldehyde), providing entry into further synthetic transformations.[1]
- **Electrophilic Substitution:** The isoquinoline ring system can undergo electrophilic substitution reactions, though the nitrogen atom deactivates the heterocyclic ring. Substitutions typically occur on the benzene ring.
- **Building Block for Kinase Inhibitors:** The isoquinoline scaffold is known to effectively interact with the ATP-binding sites of various protein kinases.[1] Consequently, **Isoquinoline-6-carboxylic acid** is frequently used as a starting material for the synthesis of potent and selective kinase inhibitors.[1][10]

## Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of derivatives of **Isoquinoline-6-carboxylic acid**.

### Fischer Esterification

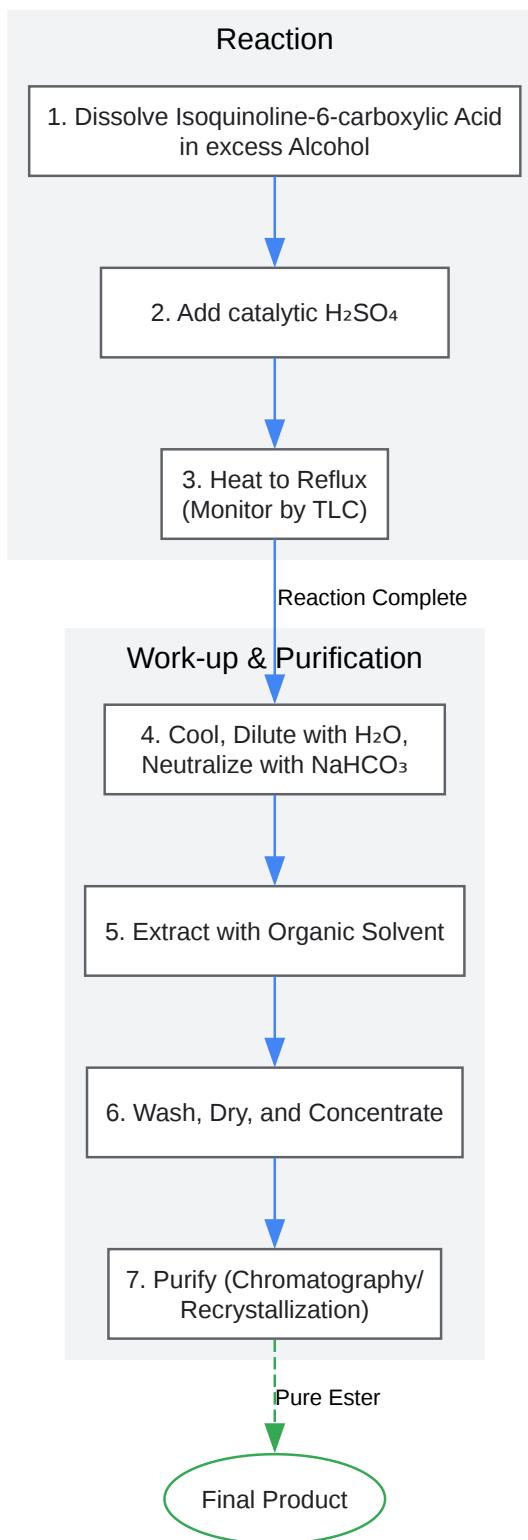
Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol and a strong acid catalyst.[11]

Methodology:

- **Reaction Setup:** Dissolve **Isoquinoline-6-carboxylic acid** (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.[12]
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid ( $H_2SO_4$ ) or phosphoric acid ( $H_3PO_4$ ), to the mixture dropwise with stirring.[11]

- Heating: Heat the reaction mixture to reflux for a period ranging from several hours to overnight to allow the reaction to reach equilibrium.[13] The progress can be monitored by Thin-Layer Chromatography (TLC).[13]
- Work-up: After cooling, the mixture is typically diluted with water and neutralized with a weak base, such as an aqueous sodium bicarbonate solution.[13]
- Extraction & Purification: The ester product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

## Workflow: Fischer Esterification

[Click to download full resolution via product page](#)**Figure 1.** Generalized workflow for Fischer esterification.

## Amide Bond Formation (Amidation)

Amidation involves coupling the carboxylic acid with an amine. This reaction often requires an activating agent or specific catalyst to proceed efficiently.[14]

Methodology (Using  $\text{TiCl}_4$  Mediator):

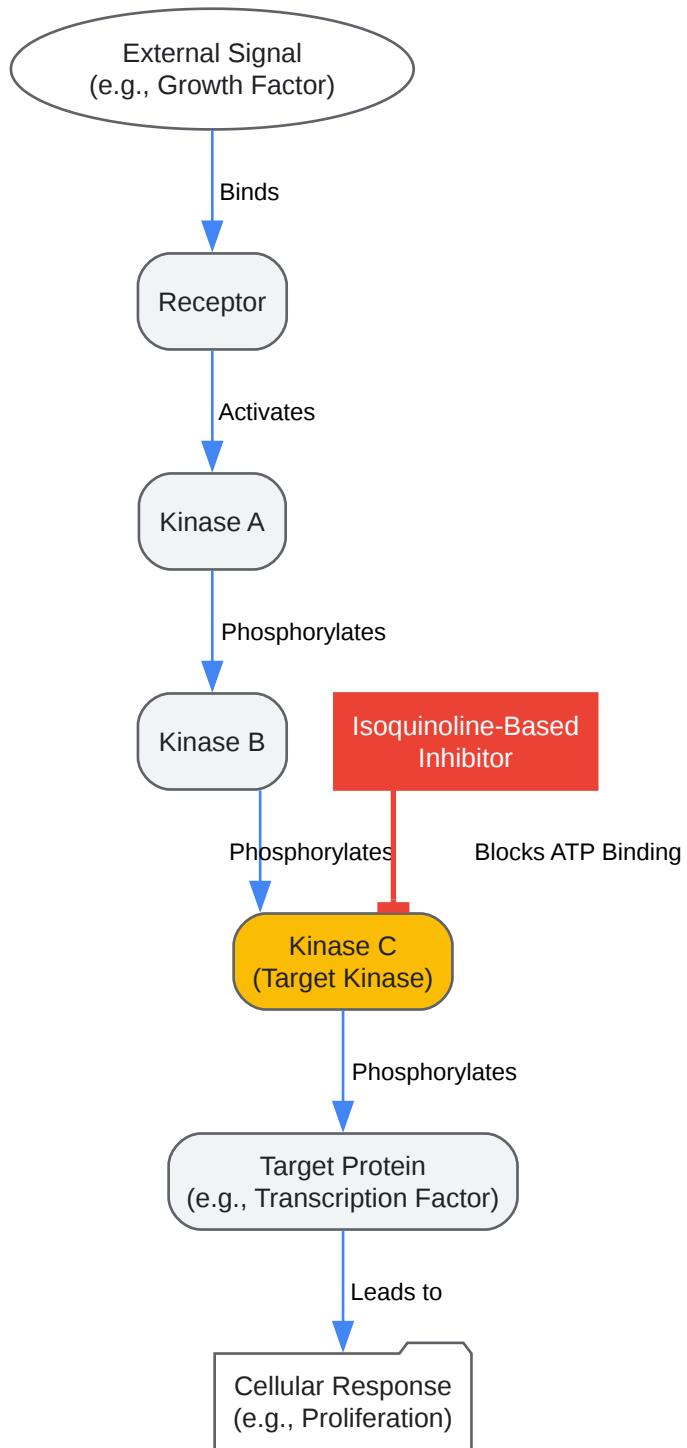
- Reaction Setup: In a screw-capped vial, dissolve **Isoquinoline-6-carboxylic acid** (1.0 eq) in pyridine.[14]
- Reagent Addition: Add the desired amine (1.0 eq) followed by titanium tetrachloride ( $\text{TiCl}_4$ , 3.0 eq) to the solution. Seal the vial tightly.[14]
- Heating: Heat the reaction mixture at approximately 85 °C with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[14]
- Work-up: Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene under reduced pressure.[14]
- Extraction & Purification: Treat the residue with an aqueous 1 N HCl solution and extract the product with an organic solvent like methylene chloride.[14] The combined organic layers are washed, dried, and concentrated. The final amide product can be purified via standard methods like column chromatography.

## Application in Drug Discovery: Kinase Inhibition

Protein kinases are enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[15][16] Isoquinoline derivatives are frequently developed as kinase inhibitors due to the scaffold's ability to fit within the highly conserved ATP-binding pocket of these enzymes. [17][18]

A typical kinase signaling cascade involves a series of kinases that sequentially activate one another, culminating in the phosphorylation of a target protein (e.g., a transcription factor) that elicits a cellular response. An inhibitor based on the **Isoquinoline-6-carboxylic acid** scaffold

would be designed to bind to a specific kinase in the pathway, blocking its ability to bind ATP and thus preventing the downstream phosphorylation events, ultimately halting the signal.



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**Figure 2.** Generalized kinase signaling pathway showing inhibition.

## Conclusion

**Isoquinoline-6-carboxylic acid** is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined physical properties and the versatile reactivity of its functional groups provide a robust platform for creating novel molecules with tailored functions. The ability to readily form esters and amides, coupled with the inherent biological relevance of the isoquinoline scaffold as a kinase-binding motif, ensures its continued importance as a key building block in the development of new therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a foundational understanding for researchers aiming to harness the potential of this valuable chemical entity.

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Address: 3281 E Guasti Rd  
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